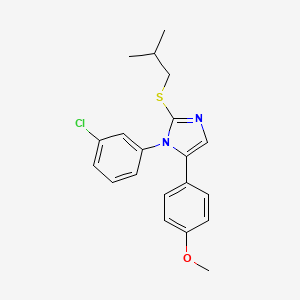
1-(3-clorofenil)-2-(isobutiltio)-5-(4-metoxifenil)-1H-imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the family of imidazole derivatives. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also exert its effects by modulating the immune system and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to exhibit antifungal and antimicrobial activities against various pathogens. Additionally, it has been shown to reduce the production of inflammatory mediators and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole in lab experiments is its broad-spectrum activity against various pathogens and its potential use as an anti-inflammatory agent. However, one limitation is its potential toxicity and lack of specificity towards certain targets.
Direcciones Futuras
There are several future directions for the research of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential use as a modulator of the immune system and its effects on various immune cells. Additionally, it may be useful to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to evaluate its safety and potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves the reaction of 3-chloroaniline, isobutyl mercaptan, 4-methoxybenzaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, followed by the addition of sodium hydroxide solution to obtain the crude product. The crude product is then purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
- 1-(3-clorofenil)-2-(isobutiltio)-5-(4-metoxifenil)-1H-imidazol ha demostrado tener propiedades antifúngicas potentes. Los investigadores han investigado su eficacia contra varios patógenos fúngicos, incluidas las especies de Candida y los dermatofitos. El mecanismo de acción del compuesto implica la inhibición de la biosíntesis de ergosterol fúngico, la interrupción de la integridad de la membrana celular y, en última instancia, la muerte de las células fúngicas .
- La inflamación juega un papel crucial en diversas enfermedades. Los estudios han explorado los efectos antiinflamatorios de este derivado de imidazol. Modula las citocinas proinflamatorias, como la interleucina-6 (IL-6) y el factor de necrosis tumoral alfa (TNF-α), lo que sugiere su potencial como agente antiinflamatorio .
- Las investigaciones preliminares indican que este compuesto puede exhibir actividad anticancerígena. Los investigadores han estudiado su impacto en las líneas celulares cancerosas, particularmente en los modelos de cáncer de mama y cáncer de colon. Se necesitan más estudios mecanísticos para dilucidar sus mecanismos anticancerígenos precisos .
- El átomo de azufre en el grupo isobutiltio permite que este compuesto actúe como un quelante para los iones metálicos. La quelación puede influir en la toxicidad de los metales, lo que la hace relevante en contextos ambientales y medicinales. Los investigadores han explorado su capacidad para unirse a metales de transición y sus posibles aplicaciones en la desintoxicación de metales .
- Los derivados de imidazol a menudo exhiben propiedades fotofísicas interesantes. Los investigadores han investigado los espectros de absorción y emisión de este compuesto. Su comportamiento de fluorescencia podría encontrar aplicaciones en sensores, imágenes y dispositivos optoelectrónicos .
- Los químicos orgánicos han utilizado este compuesto como bloque de construcción en rutas sintéticas. Su estructura única permite una funcionalización diversa, lo que lo hace valioso para construir moléculas más complejas. Por ejemplo, puede servir como precursor para la síntesis de otros compuestos heterocíclicos o intermediarios farmacéuticos .
Actividad Antifúngica
Potencial Antiinflamatorio
Propiedades Anticancerígenas
Quelación de Iones Metálicos
Propiedades Fotofísicas
Aplicaciones Sintéticas
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRJXFJOPUFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)
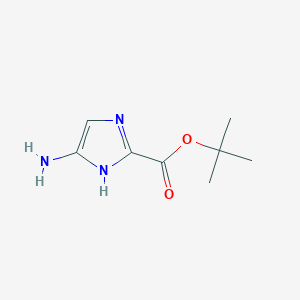
![[1-(4-Methylphenyl)pyrazol-3-yl]methanol](/img/structure/B2401329.png)

![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)


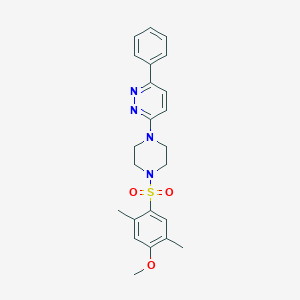
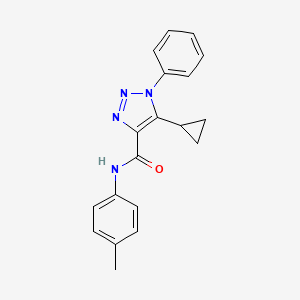

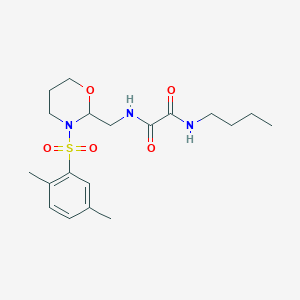
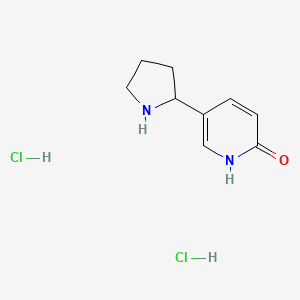
![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)